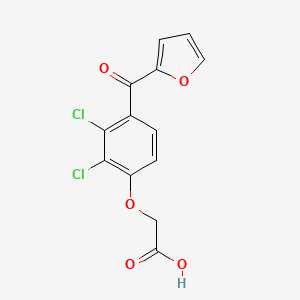
Cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1) is an inorganic compound that consists of cobalt, lithium, fluoride, and hydrogen phosphate ions in a 1:1:1:1 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1) typically involves the reaction of cobalt(2+) salts with lithium fluoride and hydrogen phosphate under controlled conditions. One common method is to dissolve cobalt(2+) chloride, lithium fluoride, and sodium hydrogen phosphate in water, followed by precipitation and filtration to obtain the desired compound. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the purity and yield of the final product.
Industrial Production Methods
Industrial production of cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1) may involve large-scale chemical reactors where the reactants are mixed in precise stoichiometric ratios. The process may include steps such as crystallization, filtration, and drying to ensure the compound meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1) can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt(2+) ion can be oxidized to cobalt(3+) under certain conditions.
Substitution Reactions: The fluoride ion can be substituted by other halides or nucleophiles.
Acid-Base Reactions: The hydrogen phosphate ion can participate in acid-base reactions, acting as either an acid or a base depending on the pH of the solution.
Common Reagents and Conditions
Common reagents used in reactions with cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids and bases. The reaction conditions, such as temperature, solvent, and concentration, are critical in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1) depend on the specific reaction conditions and reagents used. For example, oxidation of cobalt(2+) can lead to the formation of cobalt(3+) compounds, while substitution reactions can yield various halide or nucleophile-substituted products.
Aplicaciones Científicas De Investigación
Cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: Investigated for its potential role in biological systems, such as enzyme inhibition and metal ion transport.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, such as batteries and electronic devices, due to its unique electrochemical properties.
Mecanismo De Acción
The mechanism of action of cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1) involves its interaction with molecular targets and pathways in various systems. For example, in biological systems, the cobalt(2+) ion can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The fluoride and hydrogen phosphate ions can also participate in various biochemical pathways, influencing cellular processes and signaling.
Comparación Con Compuestos Similares
Cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1) can be compared with other similar compounds, such as:
Cobalt(2+) lithium chloride hydrogen phosphate (1/1/1/1): Similar in structure but with chloride instead of fluoride, which can lead to different chemical properties and reactivity.
Cobalt(2+) sodium fluoride hydrogen phosphate (1/1/1/1): Similar but with sodium instead of lithium, affecting its solubility and ionic interactions.
Cobalt(2+) lithium fluoride sulfate (1/1/1/1):
The uniqueness of cobalt(2+) lithium fluoride hydrogen phosphate (1/1/1/1) lies in its specific combination of ions, which imparts distinct chemical and physical properties, making it suitable for a variety of specialized applications.
Propiedades
Número CAS |
52934-02-8 |
|---|---|
Fórmula molecular |
CoFHLiO4P |
Peso molecular |
180.9 g/mol |
Nombre IUPAC |
lithium;cobalt(2+);hydrogen phosphate;fluoride |
InChI |
InChI=1S/Co.FH.Li.H3O4P/c;;;1-5(2,3)4/h;1H;;(H3,1,2,3,4)/q+2;;+1;/p-3 |
Clave InChI |
YBAZLSDOYSHXII-UHFFFAOYSA-K |
SMILES canónico |
[Li+].OP(=O)([O-])[O-].[F-].[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dithiabicyclo[1.1.0]butane](/img/structure/B14647121.png)

![2-{[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy}benzoic acid](/img/structure/B14647146.png)
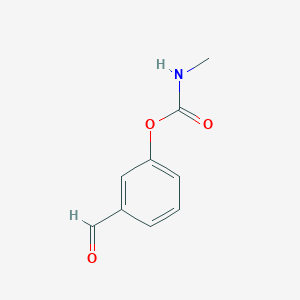
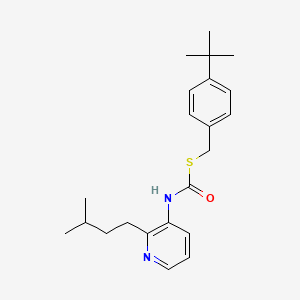
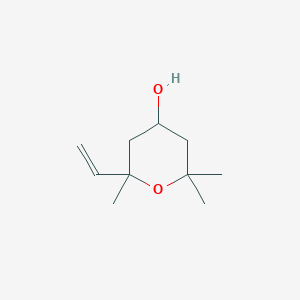
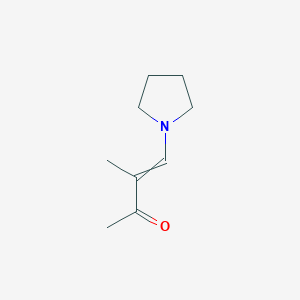
![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14647184.png)
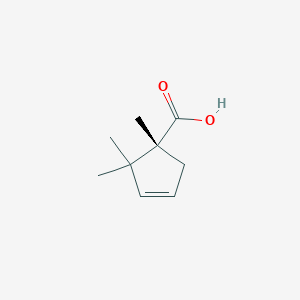
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647195.png)
![(2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one](/img/structure/B14647202.png)
![2-[2-(2,4,5-Trichlorophenoxy)acetamido]ethane-1-sulfonic acid](/img/structure/B14647208.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647209.png)
